

25H-NBOMe hydrochloride receptor binding affinity K_i values

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Compound of Interest

Compound Name: 25H-NBOMe hydrochloride

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An In-depth Technical Guide on the Receptor Binding Affinity of **25H-NBOMe Hydrochloride**

This guide provides a detailed overview of the receptor binding affinity of **25H-NBOMe hydrochloride**, with a focus on its interaction with serotonin receptors. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction to 25H-NBOMe

25H-NBOMe (also known as NBOMe-2C-H) is a derivative of the phenethylamine hallucinogen 2C-H.^[1] It is a highly potent full agonist for the human 5-HT_{2a} receptor, which is believed to mediate its psychedelic effects.^{[1][2][3]} The addition of an N-(2-methoxy)benzyl group to the 2C-H structure significantly increases its affinity and potency at the 5-HT_{2a} receptor compared to the parent compound.^{[1][4]} Understanding the precise binding affinities (expressed as K_i values) at various receptors is crucial for elucidating its pharmacological profile and potential therapeutic or toxicological effects.

Receptor Binding Affinity Data

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (K_i). This value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower K_i value indicates a higher binding affinity.

The primary target for 25H-NBOMe is the serotonin 5-HT_{2a} receptor. The available data on its binding affinity is summarized in the table below.

Receptor Subtype	Species	K _i Value (nM)	Reference
5-HT _{2a}	Human	2.83	[1][5]
5-HT _{2a}	Rat	1.19	[5]

Note: While the NBOMe class of compounds is known to interact with other receptors, such as adrenergic α_1 receptors, specific K_i values for 25H-NBOMe at receptors other than 5-HT_{2a} are not well-documented in the provided search results.[4]

Experimental Protocols: Radioligand Binding Assay

The K_i values presented above are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 25H-NBOMe) to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials and Reagents

- Receptor Source: Cell membranes from a cell line stably expressing the human or rat 5-HT_{2a} receptor (e.g., HEK293 cells).
- Radioligand: A high-affinity 5-HT_{2a} receptor antagonist or agonist labeled with a radioisotope (e.g., [³H]ketanserin or [¹²⁵I]DOI).
- Test Compound: **25H-NBOMe hydrochloride**.
- Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., spiperone or unlabeled ketanserin) to determine the amount of non-specific binding.
- Buffers:
 - Lysis/Homogenization Buffer: e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors, pH 7.4.[6]

- Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
- Wash Buffer: Ice-cold assay buffer.
- Equipment: 96-well plates, vacuum filtration system with glass fiber filters (e.g., GF/C), scintillation counter, and scintillation cocktail.

Membrane Preparation

- Cell Lysis: Cells expressing the receptor of interest are harvested and homogenized in an ice-cold lysis buffer.[6][7]
- Centrifugation: The homogenate is centrifuged at a low speed (~1,000 x g) to remove nuclei and cellular debris. The supernatant is collected.[6]
- Membrane Pelleting: The supernatant is subjected to high-speed centrifugation (~20,000 x g) to pellet the cell membranes.[6][7]
- Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away cytosolic components.[7]
- Final Preparation: The final pellet is resuspended in a suitable buffer, potentially with a cryoprotectant like sucrose. Protein concentration is determined using a standard assay (e.g., BCA assay). Membranes are then stored at -80°C until use.[7]

Competition Binding Assay Procedure

- Assay Setup: The assay is typically performed in a 96-well plate format.[7] Each well has a final volume of approximately 250 µL.[7]
- Component Addition: To each well, the following are added in order:
 - Receptor membranes (e.g., 10-20 µg protein).
 - A range of concentrations of the unlabeled test compound (25H-NBOMe).
 - A fixed concentration of the radioligand (typically at or below its K_o value).

- Control wells are included for "Total Binding" (no test compound) and "Non-specific Binding" (a saturating concentration of an unlabeled reference ligand).[6]
- Incubation: The plate is incubated, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
- Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% PEI). This separates the receptor-bound radioligand from the free radioligand.[7]
- Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]

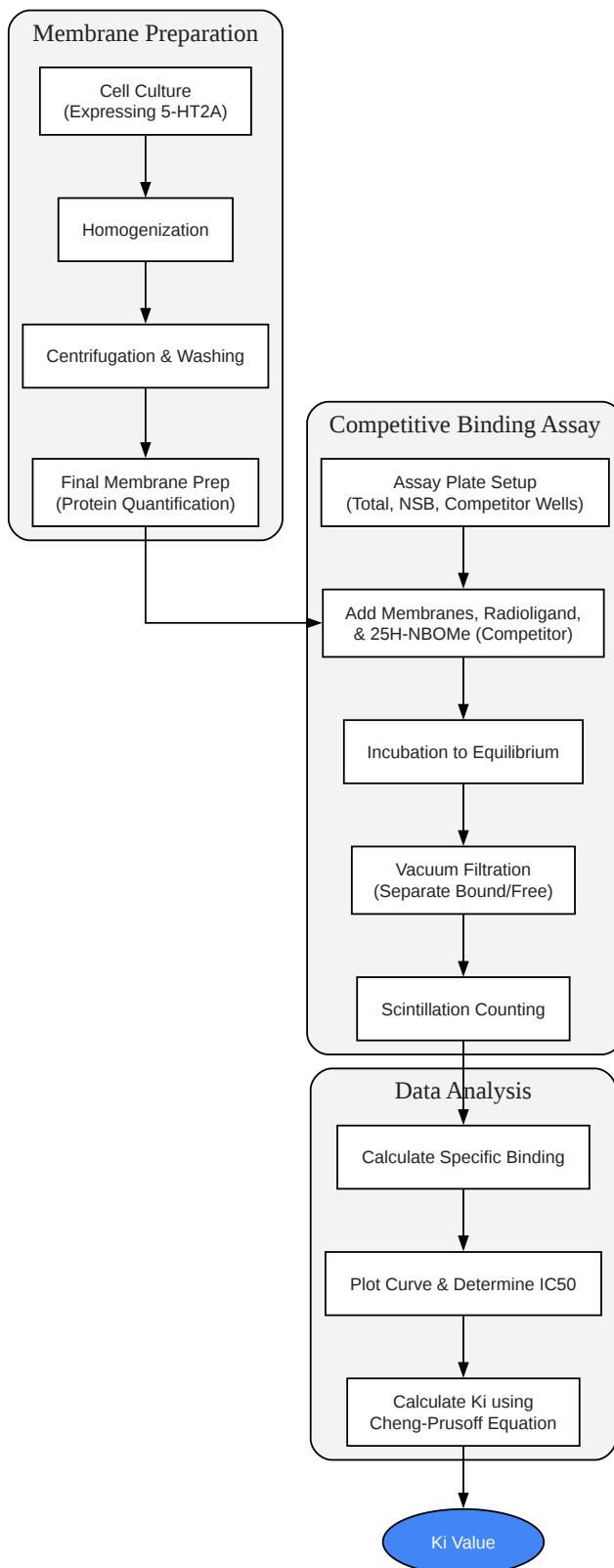
Data Analysis

- Specific Binding Calculation: For each concentration of the test compound, specific binding is calculated by subtracting the non-specific binding from the total binding.
- IC_{50} Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- K_i Calculation: The IC_{50} value is converted to the inhibition constant (K_i) using the Cheng-Prusoff equation:
 - $$K_i = IC_{50} / (1 + [L]/K_e)$$
 - Where:
 - $[L]$ is the concentration of the radioligand used in the assay.
 - K_e is the equilibrium dissociation constant of the radioligand for the receptor (determined separately via a saturation binding assay).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

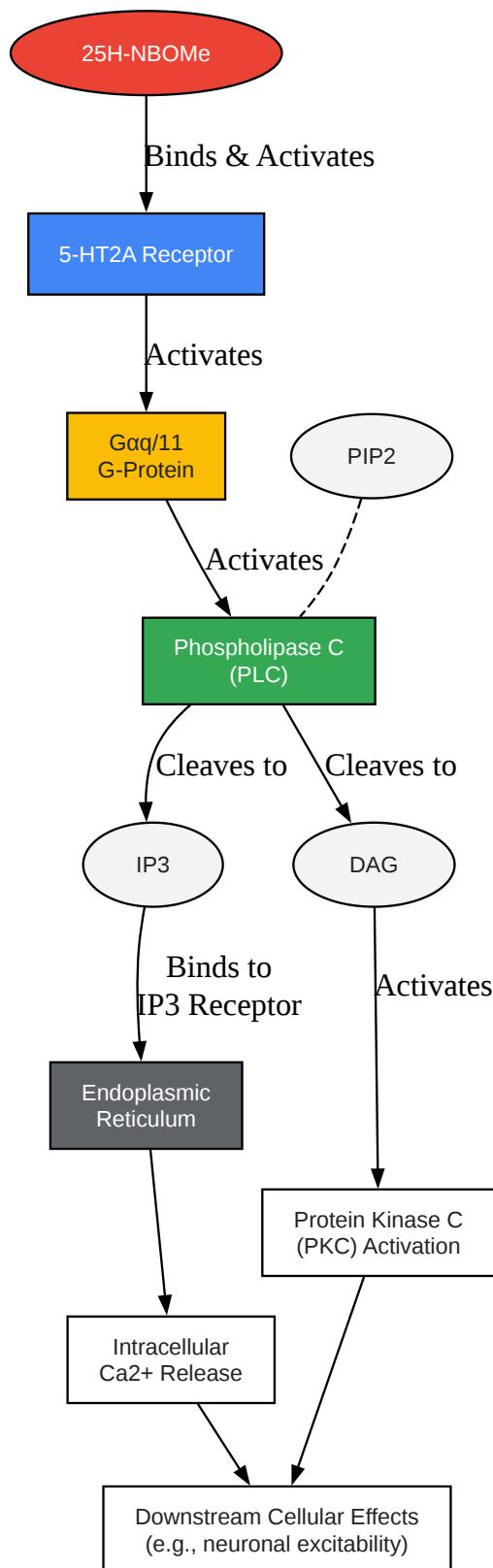
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the K_i value of 25H-NBOMe.

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Caption: Workflow for determining Ki via competitive radioligand binding assay.

5-HT_{2a} Receptor Signaling Pathway

As an agonist, 25H-NBOMe activates the 5-HT_{2a} receptor, initiating a cascade of intracellular events. The canonical signaling pathway for the Gq-coupled 5-HT_{2a} receptor is shown below.

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Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

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